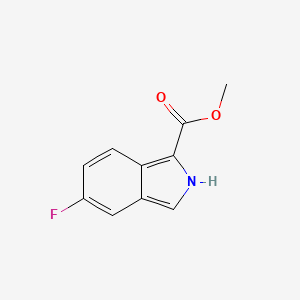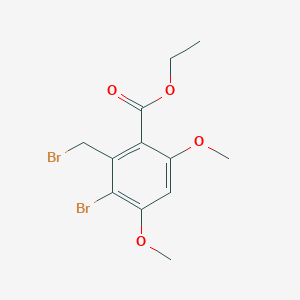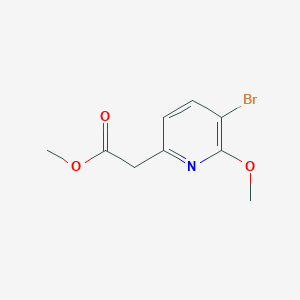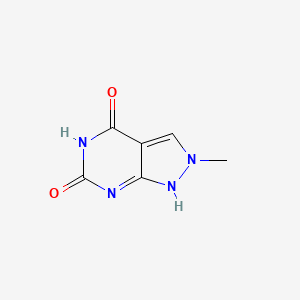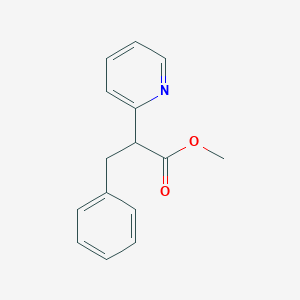
Methyl 3-phenyl-2-(pyridin-2-yl)propanoate
Übersicht
Beschreibung
Methyl 3-phenyl-2-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-phenyl-2-(pyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-phenyl-2-(pyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formation of Heterocyclic Derivatives : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with nucleophiles to form acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, which are useful in organic synthesis (Sokolov & Aksinenko, 2010).
Pharmaceutical Applications : Compounds related to Methyl 3-phenyl-2-(pyridin-2-yl)propanoate, such as 2-Methyl-6-(phenylethynyl)pyridine, have been studied as mGlu5 receptor antagonists with potential therapeutic applications in anxiety disorders (Cosford et al., 2003).
Environmental and Pharmaceutical Analysis : Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions in pharmaceutical vitamin preparations and water samples (Belin & Gülaçar, 2005).
Dye-Sensitized Solar Cells : Pyridine-anchor co-adsorbents related to Methyl 3-phenyl-2-(pyridin-2-yl)propanoate have been synthesized and used in combination with a ruthenium complex in dye-sensitized solar cells (DSSCs) to enhance their performance (Wei et al., 2015).
Synthesis of Dabigatran Etexilate : Methyl 3-phenyl-2-(pyridin-2-yl)propanoate derivatives have been used in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Huansheng, 2013).
Coordination Chemistry : Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, a compound structurally related to Methyl 3-phenyl-2-(pyridin-2-yl)propanoate, has been used in coordination chemistry to synthesize complexes with metals like mercury, providing insights into molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Eigenschaften
IUPAC Name |
methyl 3-phenyl-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13(14-9-5-6-10-16-14)11-12-7-3-2-4-8-12/h2-10,13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGYOFMEAVPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-2-(pyridin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



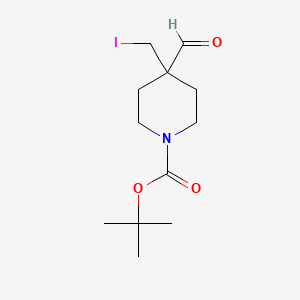
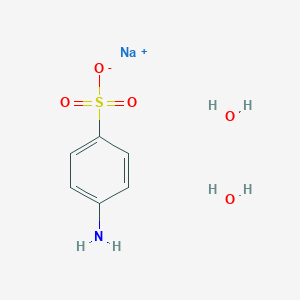
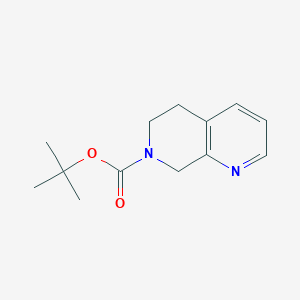
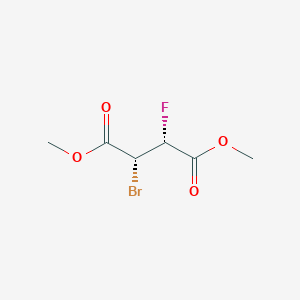
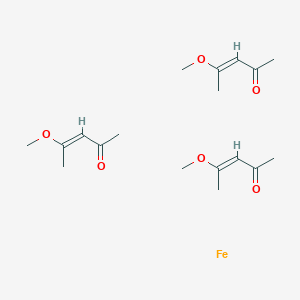

![7-(Chloromethyl)-2-methylbenzo[b]thiophene](/img/structure/B7981083.png)

